3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid

Description

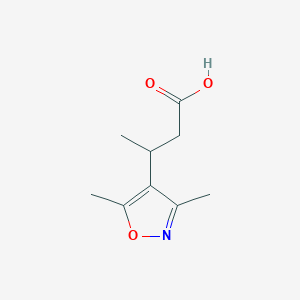

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(4-8(11)12)9-6(2)10-13-7(9)3/h5H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWUTCMNICGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Dimethyl 1,2 Oxazol 4 Yl Butanoic Acid

Retrosynthetic Analysis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)butanoic Acid

Retrosynthetic analysis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid reveals several logical disconnections. The primary disconnection is at the C4-carbon of the isoxazole (B147169) ring and the benzylic carbon of the butanoic acid side chain. This suggests a synthetic strategy where a pre-formed 3,5-dimethylisoxazole (B1293586) core is functionalized at the C4 position.

A key intermediate in this approach is a 4-substituted-3,5-dimethylisoxazole, which can be derived from simpler starting materials. The butanoic acid side chain can be introduced through various carbon-carbon bond-forming reactions. For instance, a precursor like 4-formyl-3,5-dimethylisoxazole could undergo an olefination reaction, followed by reduction and oxidation to yield the desired butanoic acid. Alternatively, a 4-halo-3,5-dimethylisoxazole could be used in a coupling reaction.

The isoxazole ring itself can be retrosynthetically disconnected via the cleavage of the N-O bond, leading back to a β-amino enone. rsc.orgrsc.org This intermediate can be further simplified to a 1,3-dicarbonyl compound, such as pentane-2,4-dione, and hydroxylamine (B1172632), which are common starting materials for isoxazole synthesis. youtube.com

Classical and Modern Approaches to Isoxazole Ring Formation

The formation of the 3,5-dimethylisoxazole ring is a critical step in the synthesis of the target molecule. Both classical and modern methods offer efficient routes to this core structure.

Multi-Step Synthetic Sequences for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)butanoic Acid Precursors

Multi-step sequences provide a controlled approach to building the isoxazole ring and its precursors. A widely used method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com For the synthesis of the 3,5-dimethylisoxazole core, pentane-2,4-dione is the ideal starting material. The reaction with hydroxylamine hydrochloride, often in the presence of a base, leads to the formation of the isoxazole ring. nih.gov

Once the 3,5-dimethylisoxazole is formed, it must be functionalized at the C4 position to allow for the introduction of the butanoic acid side chain. This can be achieved through electrophilic substitution reactions. For example, sulfochlorination of 3,5-dimethylisoxazole at the C4 position has been reported, yielding 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov This intermediate can then be used in subsequent reactions to build the desired side chain.

Another multi-step approach involves the synthesis of β-carboline-based 3,4,5-trisubstituted isoxazoles, where isoxazoline (B3343090) derivatives are oxidized using KMnO4. nih.gov

One-Pot Reaction Strategies for Isoxazole Derivatives

One-pot reactions offer a more streamlined and efficient alternative to multi-step syntheses. Several one-pot methods have been developed for the synthesis of substituted isoxazoles. For instance, a three-component reaction of an aldehyde, hydroxylamine hydrochloride, and an alkyne can be used to generate 3,5-disubstituted isoxazoles. core.ac.uk The use of ultrasound irradiation has been shown to significantly improve the efficiency of isoxazole synthesis, reducing reaction times and increasing yields. mdpi.com

Deep eutectic solvents (DES) have also been employed as a green and effective medium for the one-pot synthesis of 3,5-disubstituted isoxazoles. core.ac.uk These methods often involve the in-situ generation of nitrile oxides from aldoximes, which then undergo 1,3-dipolar cycloaddition with alkynes. rsc.orgorganic-chemistry.org Copper-catalyzed cycloaddition reactions have proven to be highly regioselective in this regard. organic-chemistry.org

| Method | Description | Advantages | Reference |

| Ultrasound-Assisted Synthesis | Reaction of a chalcone (B49325) derivative with hydroxylamine hydrochloride under ultrasound irradiation. mdpi.com | Reduced reaction time, improved yield, environmentally benign. | mdpi.com |

| Deep Eutectic Solvents (DES) | One-pot, three-step synthesis using choline (B1196258) chloride:urea as the solvent. core.ac.uk | Green solvent, reusable medium. | core.ac.uk |

| Copper-Catalyzed Cycloaddition | One-pot, three-step procedure involving copper(I)-catalyzed cycloaddition of in-situ generated nitrile oxides and terminal acetylenes. organic-chemistry.org | High regioselectivity, good yields. | organic-chemistry.org |

| Hypervalent Iodine-Mediated Synthesis | One-pot, regioselective 1,3-dipolar cycloaddition of in situ generated nitrile oxide. rsc.org | Mild reaction conditions, good to excellent yields. | rsc.org |

Construction of the Butanoic Acid Side Chain

With the 3,5-dimethylisoxazole core in hand, the next phase of the synthesis focuses on the construction of the butanoic acid side chain at the C4 position.

Strategies for Carbon-Carbon Bond Formation (e.g., Olefination, Conjugate Addition)

Several carbon-carbon bond-forming strategies can be employed to introduce the butanoic acid moiety.

Olefination: A common strategy involves the olefination of a 4-formyl-3,5-dimethylisoxazole intermediate. This can be achieved through a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension, which can then be further elaborated to the butanoic acid. A similar olefination reaction has been a key step in the synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid. researchgate.net

Conjugate Addition: Another powerful method is the conjugate addition of a nucleophile to a 4-vinylisoxazole derivative. nih.govst-andrews.ac.ukresearchgate.netmdpi.com This Michael-type addition allows for the introduction of a variety of functional groups that can be converted to the butanoic acid side chain. The reaction of organozinc reagents with acyclic enones in the presence of a copper catalyst has been shown to be highly effective for 1,4-additions. organic-chemistry.org

Stereoselective Synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic Acid Enantiomers

The synthesis of specific enantiomers of 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid requires stereoselective methods. The butanoic acid side chain contains a chiral center at the C3 position.

Chiral Auxiliaries: One approach is the use of chiral auxiliaries. For example, chiral oxazolines can be used to direct asymmetric carbon-carbon bond formation. acs.org An enamine derived from a chiral amine and a β-ketoester can be used to introduce a trifluoromethylthio group stereoselectively. mdpi.com

Asymmetric Catalysis: Asymmetric catalysis provides another route to enantiomerically enriched products. The catalytic asymmetric addition of alkyl- and aryl-zinc reagents to an isoxazole aldehyde has been reported. acs.org Palladium-catalyzed carboetherification of N-butenyl hydroxylamine derivatives offers a stereoselective method for constructing substituted isoxazolidines, which can be precursors to chiral amino alcohols. nih.gov The stereoselective synthesis of other complex molecules, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, has been achieved using Garner's aldehyde as a chiral starting material. elsevierpure.com

| Strategy | Description | Key Features | Reference |

| Chiral Auxiliaries | Use of a chiral auxiliary, such as a chiral oxazoline, to control the stereochemistry of a reaction. acs.org | High diastereoselectivity, well-established methodology. | acs.org |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. acs.org | High enantioselectivity, catalytic amounts of chiral material needed. | acs.org |

| Chiral Starting Materials | Use of an enantiomerically pure starting material, such as Garner's aldehyde, to build the desired stereocenters. elsevierpure.com | Predictable stereochemical outcome. | elsevierpure.com |

Purification and Isolation Techniques for this compound

The purification and isolation of 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid are critical steps to obtain a product of high purity. The choice of technique depends on the physical state of the compound (solid or oil), its solubility, and the nature of the impurities present from the synthesis.

Crystallization: If the final compound is a solid, recrystallization is a powerful purification method. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification.

Acid-Base Extraction: As a carboxylic acid, the target compound can be readily purified using acid-base extraction. The crude product, dissolved in an organic solvent, is treated with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. The organic layer containing neutral and basic impurities is discarded. The aqueous layer is then acidified (e.g., with HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out or be extracted back into a fresh organic solvent.

Chromatography: Column chromatography is a versatile technique for purifying both solid and oily compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For a carboxylic acid, a polar eluent system is typically required.

The following table summarizes the common purification techniques applicable to 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid.

| Purification Technique | Principle of Separation | Typical Solvents/Reagents | Applicability |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Ethanol, Methanol (B129727), Water, Ethyl Acetate (B1210297), Hexanes | For solid products. |

| Acid-Base Extraction | Differential solubility of the acidic compound and its salt form in aqueous and organic phases. | Organic solvent (e.g., Ethyl Acetate, Dichloromethane), Aqueous base (e.g., NaHCO3, NaOH), Aqueous acid (e.g., HCl) | Highly effective for separating carboxylic acids from neutral or basic impurities. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Stationary Phase: Silica Gel; Mobile Phase: Mixtures of Hexanes and Ethyl Acetate, often with a small amount of acetic or formic acid. | For both solid and oily products, and for separating mixtures with similar polarities. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid aims to reduce the environmental impact of the chemical process. smolecule.comgoogle.com These principles can be integrated into the design of the synthetic route and the selection of reagents and reaction conditions. biointerfaceresearch.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. smolecule.com In the proposed synthesis, a Michael addition would have a higher atom economy than a substitution reaction that generates a leaving group as waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. smolecule.com The use of an organocatalyst, such as a cinchona alkaloid derivative in the proposed allylic-allylic alkylation, is an example of applying this principle. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. biointerfaceresearch.com The choice of solvent for each step of the synthesis should consider its toxicity, environmental persistence, and energy required for its removal. For instance, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran (B130290) would be a step towards a more sustainable process.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Reactions that proceed under mild conditions are preferred over those requiring high temperatures or pressures.

The following table provides an analysis of the proposed synthesis in the context of green chemistry principles.

| Green Chemistry Principle | Application in the Synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic Acid | Potential Improvements |

| Atom Economy | The key C-C bond-forming step (allylic-allylic alkylation) can have good atom economy. | Designing a route that involves a direct addition with minimal protecting groups would further improve atom economy. |

| Catalysis | The use of an organocatalyst in the alkylation step avoids the use of stoichiometric toxic reagents. | Further research into more efficient and recyclable catalysts. |

| Safer Solvents | Dichloromethane is often used in such syntheses. | Replacement with greener solvents like ethyl acetate, 2-MeTHF, or even performing the reaction in a solvent-free system if possible. biointerfaceresearch.com |

| Energy Efficiency | Many of the proposed reactions can be run at or near room temperature. | Optimizing reaction conditions to minimize heating or cooling requirements. |

| Waste Prevention | Purification by extraction and crystallization can generate less solvent waste than chromatography. | Developing a synthetic route that yields a high-purity product directly to minimize the need for extensive purification. |

By consciously applying these principles, the synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)butanoic acid can be made more sustainable and environmentally friendly.

Spectroscopic and Structural Analysis of this compound: A Review of Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published experimental data for the structural and spectroscopic characterization of the chemical compound this compound. Despite extensive searches, detailed research findings, including data from vibrational and nuclear magnetic resonance spectroscopy, are not available in the public domain for this specific molecule.

The user's request for an in-depth article focusing on the Fourier-Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional (2D) NMR spectroscopic analysis of this compound cannot be fulfilled with the required scientific accuracy and detail due to the absence of primary research literature or database entries containing this information.

While general principles of spectroscopy can predict the expected types of signals for the functional groups present in the molecule—such as the isoxazole ring, the carboxylic acid, and the aliphatic chain—a scientifically rigorous article necessitates actual experimental data. Such data would include specific peak frequencies (cm⁻¹) for FT-IR and Raman spectroscopy, chemical shifts (ppm), coupling constants (Hz), and correlation signals for NMR spectroscopy.

Searches for closely related isomers, such as 2-(3,5-Dimethylisoxazol-4-yl)butanoic acid (CAS No. 1240528-03-3), have confirmed their existence in chemical supplier catalogs, but without accompanying public spectroscopic data. Similarly, while spectroscopic data for other derivatives of 3,5-dimethylisoxazole and various butanoic acid compounds are available, extrapolating this information to the requested compound would be speculative and would not meet the standards of a scientifically accurate report.

Therefore, until the synthesis and full spectroscopic characterization of this compound are reported in a peer-reviewed scientific journal or a comprehensive database, a detailed article as per the requested outline cannot be generated.

Structural Characterization and Spectroscopic Analysis of 3 Dimethyl 1,2 Oxazol 4 Yl Butanoic Acid

Mass Spectrometry (MS)

For butanoic acid, the molecular ion peak [M]⁺ is often weak, indicating that the parent molecule is prone to fragmentation. docbrown.info A characteristic fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which, in the case of butanoic acid, results in a prominent peak at m/z 60. docbrown.info Other significant fragments of butanoic acid and their corresponding m/z values are detailed in the table below.

| m/z Value | Proposed Fragment Ion | Reference |

|---|---|---|

| 88 | [C₄H₈O₂]⁺ (Molecular Ion) | docbrown.info |

| 73 | [C₃H₅O₂]⁺ | docbrown.info |

| 60 | [C₂H₄O₂]⁺ (Base Peak via McLafferty Rearrangement) | docbrown.info |

| 45 | [COOH]⁺ | docbrown.info |

| 43 | [C₃H₇]⁺ | docbrown.info |

The fragmentation of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)butanoic acid would be expected to exhibit a combination of cleavages associated with both the butanoic acid side chain and the isoxazole (B147169) ring. The molecular ion peak would correspond to its molecular weight. Key fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the cleavage of the bond between the butanoic acid chain and the isoxazole ring, and the characteristic fragmentation of the isoxazole ring itself.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While the crystal structure of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)butanoic acid has not been reported, the crystallographic data for a related compound, 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoic acid, provides valuable insight into the solid-state packing and conformation of the 3,5-dimethylisoxazol-4-yl moiety. researchgate.net

The analysis of this related structure reveals a monoclinic crystal system with the space group C2/c. researchgate.net The unit cell parameters were determined to be a = 26.989(7) Å, b = 8.414(2) Å, c = 14.642(4) Å, with β = 99.651(8)°. researchgate.net This information is crucial for understanding how the steric and electronic properties of the substituted isoxazole ring influence the crystal packing. In the solid state, molecules of this nature are often stabilized by a network of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For 3-(3,5-Dimethyl-1,2-oxazol-4-yl)butanoic acid, it is anticipated that the carboxylic acid groups would form strong hydrogen bonds, leading to the formation of dimers or extended chain structures in the crystal lattice.

The table below summarizes the crystallographic data for the related compound, 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoic acid.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₄Cl₂N₂O₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 26.989(7) | researchgate.net |

| b (Å) | 8.414(2) | researchgate.net |

| c (Å) | 14.642(4) | researchgate.net |

| β (°) | 99.651(8) | researchgate.net |

| Volume (ų) | 3300.7(16) | researchgate.net |

| Z | 8 | researchgate.net |

Computational Chemistry and Molecular Modeling of 3 Dimethyl 1,2 Oxazol 4 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These studies provide fundamental insights into a compound's stability, reactivity, and behavior at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. A DFT study on 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process yields key parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, various electronic properties could be calculated. However, specific optimized geometry parameters and electronic property data for This compound are not available in the reviewed literature.

Analysis of HOMO-LUMO Energies and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

A detailed analysis of these descriptors for This compound would provide quantitative insights into its reactivity. However, no published studies were found that report these specific values.

Table 1: Chemical Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Symbol | Formula | Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I+A)/2 | Data not available |

| Chemical Hardness | η | (I-A)/2 | Data not available |

| Chemical Softness | S | 1/η | Data not available |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red colors indicate negative potential (electron-rich areas, such as those around oxygen or nitrogen atoms), while blue colors indicate positive potential (electron-poor areas, often around hydrogen atoms).

An ESP analysis of This compound would highlight the reactive sites of the molecule, particularly the negatively charged regions on the oxygen atoms of the carboxyl group and the oxazole (B20620) ring, and the positively charged regions on the acidic hydrogen. This information is valuable for predicting sites of intermolecular interactions. No specific ESP surface analysis for this compound has been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and interaction dynamics of a compound.

Conformational Analysis of this compound

A conformational analysis via MD simulations would explore the different spatial arrangements (conformations) of This compound that are accessible at a given temperature. The butanoic acid side chain has several rotatable bonds, which would allow the molecule to adopt various shapes. This analysis would identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformation is essential as it dictates how the molecule can interact with other molecules, such as biological receptors. Specific findings from such an analysis are not available in the literature.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

A molecular docking study involving This compound would require a specific protein target. The simulation would then attempt to fit the compound into the protein's binding site, calculating a binding affinity or score that estimates the strength of the interaction. The analysis would also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Without a specified protein target and a corresponding study, no data on the ligand-protein interactions of this compound can be provided.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oxygen |

| Nitrogen |

Prediction of In Silico Pharmacokinetic Parameters (excluding human clinical data)

The evaluation of a compound's potential as a drug candidate begins with the computational prediction of its pharmacokinetic properties. For this compound (CAS: 93548-20-0), with a molecular formula of C₉H₁₃NO₃, various parameters can be estimated using established computational models.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a foundational guideline used to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes four simple physicochemical parameters. An orally active drug generally should not violate more than one of these rules.

The parameters for this compound are as follows:

Molecular Weight: The molecular weight of the compound is 183.21 g/mol , which is well below the <500 Da threshold.

Hydrogen Bond Donors: There is one hydrogen bond donor in the carboxylic acid group (-COOH). This is less than the maximum of 5 allowed.

Hydrogen Bond Acceptors: There are four hydrogen bond acceptors: two oxygen atoms in the carboxylic acid group, the nitrogen atom, and the oxygen atom in the isoxazole (B147169) ring. This is below the maximum of 10.

LogP (Octanol-Water Partition Coefficient): The predicted LogP value, a measure of lipophilicity, is crucial for this rule. While experimental values are not available, in silico prediction methods are commonly used.

Based on the first three parameters, the compound shows strong compliance with Lipinski's Rule of Five.

Table 1: Lipinski's Rule of Five Compliance for this compound

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 183.21 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and, therefore, is an indicator of drug absorption. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For butanoic acid derivatives, TPSA is a parameter estimated through computational methods. A study on butanoic acid derivatives highlighted the estimation of TPSA as a key part of their molecular design and pharmacokinetic property evaluation biointerfaceresearch.com.

LogP and LogD Predictions

LogP, the octanol-water partition coefficient, is a critical measure of a molecule's lipophilicity, which influences its absorption and distribution. LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds like this compound, as it considers the different ionic species present at physiological pH (typically 7.4).

The prediction of LogP and LogD values is a complex task addressed by various computational models. These models often use fragment-based or atom-based contribution methods. For instance, a study on new butanoic acid derivatives involved the estimation of the octanol/water partition coefficient (miLogP) as part of their in silico analysis biointerfaceresearch.com. The lipophilicity of a compound is not a constant but is dependent on the pH of its environment, making the distinction between LogP (for the neutral species) and LogD (at a given pH) essential for predicting in vivo behavior.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG), significantly affects its pharmacokinetic profile. Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

The prediction of plasma protein binding (PPB) is typically achieved through Quantitative Structure-Activity Relationship (QSAR) models nih.govnih.gov. These complex models are developed by correlating the structural features of a large and diverse set of compounds with their experimentally determined PPB values nih.gov. Factors such as lipophilicity, molecular size, and the presence of specific functional groups are known to influence PPB nih.gov. For instance, Hologram QSAR (HQSAR) models have been successfully used to predict the PPB of structurally diverse molecules benthamdirect.comeurekaselect.com. While a specific predicted PPB value for this compound is not publicly available, its potential for plasma protein interaction would be evaluated using such in silico QSAR models during the drug discovery process.

Structure Activity Relationship Sar Studies of 3 Dimethyl 1,2 Oxazol 4 Yl Butanoic Acid Derivatives

Design Principles for Structural Modification

The foundational principles guiding the structural modification of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid are centered on optimizing its interaction with a target biological system. These modifications are strategically planned to probe the chemical space around the lead compound, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Modifications to the Oxazole (B20620) Ring System

The 1,2-oxazole (isoxazole) ring is a key pharmacophore in numerous biologically active compounds, prized for its metabolic stability and ability to participate in various non-covalent interactions. eurekaselect.comresearchgate.net Modifications to the dimethyl-substituted oxazole ring in the parent compound can profoundly influence its biological activity.

Substituent Effects: The methyl groups at the 3 and 5-positions of the isoxazole (B147169) ring contribute to the molecule's lipophilicity and steric profile. Altering these substituents can modulate these properties. For instance, replacing methyl groups with larger alkyl groups could enhance van der Waals interactions within a hydrophobic binding pocket, potentially increasing potency. Conversely, introducing more polar groups, such as hydroxymethyl or methoxy groups, could improve aqueous solubility and introduce new hydrogen bonding opportunities.

Bioisosterism: Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its essential biological activity. The isoxazole ring itself can be considered a bioisostere of other five-membered heterocycles. Furthermore, the internal arrangement of atoms can be altered. For example, replacing the 1,2-oxazole with a regioisomeric 1,3-oxazole could alter the dipole moment and hydrogen bonding capabilities of the molecule, leading to a different interaction profile with the target. Other heterocyclic rings such as thiazole or pyrazole could also be explored as bioisosteric replacements to probe the electronic and steric requirements of the target.

A hypothetical exploration of these modifications is presented in the table below, illustrating potential changes and their rationale.

| Modification on Oxazole Ring | Rationale | Predicted Impact on Activity |

| Replacement of dimethyl with diethyl groups | Increase lipophilicity and steric bulk | Potentially increased affinity for hydrophobic pockets |

| Introduction of a 5-phenyl group | Introduce potential for pi-pi stacking interactions | May enhance binding to aromatic residues in the target |

| Bioisosteric replacement with a 1,3-oxazole | Alter hydrogen bond acceptor/donor profile | Could lead to a change in binding orientation and affinity |

| Replacement with a thiazole ring | Introduce a sulfur atom, altering electronics and potential interactions | May improve binding affinity or selectivity |

This table represents hypothetical modifications for SAR exploration and is not based on experimentally confirmed data for the specific parent compound.

Alterations to the Butanoic Acid Chain

The butanoic acid side chain is another critical component for modification. Its length, flexibility, and branching pattern can significantly impact how the molecule positions itself within a binding site and interacts with key residues.

Chain Length: Varying the length of the alkyl chain—for example, from propanoic to pentanoic acid—can alter the distance between the oxazole ring and the terminal carboxylic acid group. This can be crucial for optimally spanning the distance between two interaction points in a receptor or enzyme active site.

Branching: Introducing methyl or other small alkyl groups along the butanoic acid chain can restrict its conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, leading to an entropic benefit upon binding. However, inappropriate branching could also introduce steric clashes that hinder binding.

The following table outlines potential modifications to the butanoic acid chain and their intended effects.

| Modification to Butanoic Acid Chain | Rationale | Predicted Impact on Activity |

| Shortening to propanoic acid | Decrease distance between pharmacophoric groups | May improve or diminish activity depending on target topology |

| Lengthening to pentanoic acid | Increase distance between pharmacophoric groups | Could access different binding sub-pockets |

| Introduction of a methyl group at the 2-position | Restrict conformational freedom | May increase affinity by pre-organizing the molecule for binding |

| Introduction of a gem-dimethyl group at the 2-position | Further restrict rotation and increase lipophilicity | Could enhance binding if the conformation is optimal, or decrease it due to steric hindrance |

This table represents hypothetical modifications for SAR exploration and is not based on experimentally confirmed data for the specific parent compound.

Derivatization Strategies for Enhancing Biological Interactions

The terminal carboxylic acid group is a key functional handle for derivatization. As a potential hydrogen bond donor and acceptor, and being ionizable at physiological pH, it often plays a crucial role in target recognition. Strategies such as esterification and amidation can modulate these properties to enhance biological interactions and improve pharmacokinetic profiles. ajchem-a.compulsus.comresearchgate.net

Esterification: Converting the carboxylic acid to an ester masks the acidic proton and removes the negative charge. This generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Simple alkyl esters (methyl, ethyl) can serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid. More complex esters can be designed to introduce additional points of interaction with the target.

Amidation: Formation of amides from the carboxylic acid introduces a new hydrogen bond donor (the N-H group) and maintains a hydrogen bond acceptor (the carbonyl oxygen). A wide variety of primary and secondary amines can be used, allowing for the introduction of diverse functionalities. This can lead to new hydrogen bonds, hydrophobic interactions, or ionic interactions, potentially increasing binding affinity and selectivity.

Below is a table summarizing these derivatization strategies.

| Derivatization Strategy | Rationale | Predicted Impact on Activity/Properties |

| Methyl Ester Formation | Increase lipophilicity, potential prodrug | Improved cell permeability; activity dependent on in vivo hydrolysis |

| Benzyl Ester Formation | Introduce aromatic ring for potential pi-stacking | May enhance binding affinity through additional interactions |

| Amide formation with a small alkyl amine | Introduce hydrogen bond donor, maintain acceptor | Can form new interactions and alter solubility |

| Amide formation with a substituted aniline | Introduce a larger, potentially functionalized aromatic ring | Significant potential to explore new binding space and interactions |

This table represents hypothetical modifications for SAR exploration and is not based on experimentally confirmed data for the specific parent compound.

Synthetic Accessibility of Analogues

The feasibility of any proposed structural modification is contingent upon its synthetic accessibility. Fortunately, the core scaffold of this compound and its derivatives are generally accessible through established organic synthesis methodologies. The synthesis of the isoxazole ring can often be achieved via 1,3-dipolar cycloaddition reactions. The butanoic acid side chain can be introduced through various carbon-carbon bond-forming reactions. The derivatization of the carboxylic acid through esterification and amidation are standard and high-yielding transformations in organic chemistry. ajchem-a.compulsus.com This synthetic tractability allows for the creation of diverse libraries of analogues for comprehensive SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

As a sufficient number of analogues are synthesized and their biological activities are determined, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built.

For the derivatives of this compound, a QSAR model could help to:

Identify the key physicochemical properties that govern biological activity.

Predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.

Provide insights into the potential binding mode of these compounds with their biological target.

The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity.

Stereochemical Effects on Activity

The butanoic acid chain of this compound contains a chiral center at the 3-position. It is well-established in pharmacology that different stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicities. researchgate.netnih.govmdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

Therefore, it is crucial to investigate the stereochemical effects on the activity of these derivatives. This involves the stereoselective synthesis of individual enantiomers or the separation of racemic mixtures. The biological activity of each pure enantiomer would then be evaluated. A significant difference in activity between the enantiomers would indicate that the stereochemistry at this position is critical for the interaction with the biological target and would provide valuable information about the three-dimensional arrangement of the pharmacophore within the binding site.

Preclinical Biological Evaluation of 3 Dimethyl 1,2 Oxazol 4 Yl Butanoic Acid

In Vitro Cellular Studies

Assessment of Cellular Proliferation and Viability in Various Cell Lines

No studies detailing the effects of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid on the proliferation or viability of any cell lines have been identified in the public domain. Standard methodologies for such assessments, like MTT or MTS assays, are commonly used to evaluate a compound's potential cytotoxic or cytostatic effects, but no published results exist for this specific molecule.

Investigation of Apoptotic and Autophagic Pathways

There is no available research on whether this compound induces apoptosis or autophagy in cancer cells. Consequently, there are no findings regarding its potential effects on key proteins and markers associated with these programmed cell death pathways, such as caspases, Bcl-2 family proteins, or LC3 conversion.

Cellular Uptake and Distribution Studies

Information regarding the cellular permeability, uptake mechanisms, and intracellular distribution of this compound is not available in published literature.

Enzyme and Receptor Interaction Profiling

Evaluation of Interactions with Specific Enzymes (e.g., metabolic enzymes, hydrolases)

No data from enzymatic assays or interaction studies have been published to characterize the profile of this compound against any specific enzymes. Therefore, its potential as an enzyme inhibitor or modulator remains uninvestigated.

In Vivo Efficacy Studies in Animal Models (non-human, non-clinical focus)

Evaluation of Biological Responses in Relevant Tissues and Organs

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical studies detailing the biological responses of this compound in relevant tissues and organs. At present, there is a lack of published research on the in vivo effects of this particular compound. Therefore, detailed research findings and data tables regarding its impact on various tissues and organs cannot be provided.

The preclinical evaluation of a novel chemical entity typically involves a series of in vivo studies to understand its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic effects and safety profile. These investigations are crucial for determining how a compound interacts with a living system and are a prerequisite for any further clinical development.

Such studies would generally include:

Biodistribution studies: To determine the concentration of the compound in various tissues and organs over time. This helps to identify potential target organs and tissues where the compound accumulates.

Pharmacodynamic studies: To assess the biochemical and physiological effects of the compound on the body. This could involve measuring changes in biomarkers, enzyme activity, or gene expression in specific tissues.

Efficacy studies in animal models of disease: To evaluate the therapeutic potential of the compound in relevant disease models. The effects on the pathology and function of affected organs would be a key focus.

Histopathological analysis: To examine tissues and organs at a microscopic level for any changes or damage caused by the compound.

Without specific research data for this compound, it is not possible to elaborate on its biological responses in any particular tissue or organ. Further experimental studies are required to elucidate the in vivo effects of this compound.

Metabolic Fate and Biotransformation Studies of 3 Dimethyl 1,2 Oxazol 4 Yl Butanoic Acid

Identification of Major Metabolites

The identification of major metabolites for 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid has not been reported. However, based on its chemical structure, several metabolic pathways can be anticipated.

Oxidative Metabolic Pathways (e.g., α- and β-oxidation of the butanoic acid chain)

The butanoic acid side chain of the molecule is a likely site for oxidative metabolism. Both α- and β-oxidation are plausible pathways. β-oxidation is a common metabolic process for fatty acids, and a similar pathway could lead to the shortening of the butanoic acid chain by two carbon units. α-oxidation may also occur, leading to the removal of a single carbon atom. Additionally, hydroxylation of the alkyl chain is a common oxidative reaction catalyzed by cytochrome P450 enzymes.

Conjugation Reactions (e.g., glucuronidation, sulfation)

The carboxylic acid group of the butanoic acid moiety is a prime candidate for phase II conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a major pathway for the clearance of compounds containing a carboxylic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its excretion. Sulfation, the addition of a sulfonate group catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway for the carboxylic acid group, though generally less common than glucuronidation for this functional group.

Reductive and Hydrolytic Biotransformations

The isoxazole (B147169) ring itself may be subject to biotransformation. While isoxazole rings are generally stable, reductive cleavage of the N-O bond has been observed for some isoxazole-containing drugs. nih.gov This can lead to the opening of the ring and the formation of reactive intermediates. nih.gov Hydrolytic reactions are less likely for the core structure of this compound, as it lacks readily hydrolyzable functional groups like esters or amides.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms, hydrolases)

While specific enzymes involved in the metabolism of this compound have not been identified, it is highly probable that Cytochrome P450 (CYP) enzymes would play a role in its oxidative metabolism. frontiersin.org Specific isoforms such as CYP3A4, CYP2C9, and CYP2D6 are commonly involved in the metabolism of a wide range of xenobiotics. For some isoxazole derivatives, inhibition of CYP isoforms like CYP2C19 and CYP2C9 has been noted. frontiersin.org The potential for N-O bond cleavage of the isoxazole ring may also involve specific CYP isoforms, as has been demonstrated for other isoxazole-containing compounds. nih.gov The conjugation reactions would be mediated by UGTs and SULTs.

Metabolic Pathways in Model Organisms (e.g., yeast, bacteria)

Research on the Metabolic Fate of this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, detailed studies concerning the metabolic fate, biotransformation, and the influence of structural modifications on the metabolic profiles of the chemical compound this compound have not been identified in publicly accessible research.

While the fields of drug metabolism and pharmacokinetics are dedicated to understanding how chemical compounds are processed by living organisms, specific data for this compound is not presently available. This includes a lack of information regarding its absorption, distribution, metabolism, and excretion (ADME) properties.

Typically, investigations into the metabolic fate of a compound would involve identifying the enzymatic pathways responsible for its breakdown and the resulting metabolites. Common metabolic transformations include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules to facilitate excretion (Phase II reactions).

It is important to note that the absence of published data does not necessarily mean that such research has not been conducted. This information may exist in proprietary databases within pharmaceutical or biotechnology companies but has not been disseminated into the public domain. As such, a detailed and scientifically accurate article on the metabolic fate and biotransformation of this compound cannot be generated at this time.

Advanced Analytical Methodologies for 3 Dimethyl 1,2 Oxazol 4 Yl Butanoic Acid and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of "3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid," providing the necessary separation from impurities, related substances, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying "this compound." The polarity imparted by the carboxylic acid group makes reversed-phase (RP) HPLC a particularly suitable method. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

Research on similar isoxazole (B147169) derivatives demonstrates that a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727), mixed with an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid), is effective for separation. sielc.comnih.gov The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Purity analysis of novel isoxazole derivatives often confirms compound purity to be greater than 95% using this method. acs.org Detection is typically achieved using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. acs.org

For quantitative analysis, a validated HPLC method would involve the generation of a calibration curve using certified reference standards to ensure accuracy and precision.

| Parameter | Typical Condition for Isoxazole Derivatives | Purpose |

| Column | Reversed-Phase C18 (e.g., 75 x 4.6 mm, 3.5 µm) nih.gov | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water (with 0.1% Formic Acid) sielc.comnih.gov | Elution of the analyte from the column. |

| Elution Mode | Isocratic or Gradient nih.govacs.org | Consistent or varied mobile phase composition. |

| Flow Rate | 0.5 - 1.5 mL/min nih.govacs.org | Controls the speed of the separation. |

| Detector | Photodiode Array (PDA) acs.org | Quantifies the analyte by measuring UV absorbance. |

This interactive table summarizes typical HPLC conditions based on published methods for related isoxazole compounds.

Direct analysis of "this compound" by Gas Chromatography (GC) is generally not feasible. The carboxylic acid group imparts high polarity and low volatility, while also being prone to thermal degradation at the high temperatures used in GC inlets and columns. colostate.edu These characteristics lead to poor chromatographic performance, including broad, tailing peaks and potential sample loss. colostate.edu

To overcome these limitations, derivatization is a mandatory prerequisite for GC analysis. This process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl (B83357) derivative, making the compound amenable to GC separation and detection. colostate.edulibretexts.org

"this compound" possesses a chiral center at the carbon atom of the butanoic acid chain to which the isoxazole ring is attached. Consequently, it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical.

Chiral chromatography is the definitive method for this purpose. This can be achieved through two main approaches:

Direct Separation: Using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a vast range of chiral pharmaceuticals, including acidic compounds. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies.

Indirect Separation: Derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral column (like a C18 column). tcichemicals.com

The choice between direct and indirect methods depends on the availability of suitable CSPs and derivatizing agents, as well as the specific requirements of the analysis.

Coupling Techniques (e.g., LC-MS/MS) for Metabolite Identification and Quantification

The identification and quantification of metabolites in biological fluids (such as plasma, urine, or tissue homogenates) present a significant analytical challenge due to their low concentrations and the complexity of the biological matrix. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. dtu.dknih.gov

LC provides the initial separation of the parent drug from its metabolites and endogenous matrix components. nih.gov The effluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used as it is a soft ionization technique suitable for polar molecules like "this compound" and its potential metabolites. mdpi.com

Tandem mass spectrometry (MS/MS) provides two levels of mass analysis. The first mass analyzer (Q1) selects the protonated or deprotonated molecular ion (the precursor ion) of the target analyte. This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process of Multiple Reaction Monitoring (MRM) is highly specific and sensitive, allowing for confident identification and precise quantification even at very low levels. vedomostincesmp.ru

Common metabolic pathways for carboxylic acids and N-heterocycles include hydroxylation, N-oxidation, and conjugation (e.g., glucuronidation). LC-MS/MS is adept at identifying these modifications by detecting the characteristic mass shifts they produce. For instance, a validated LC-MS/MS method was developed for a novel isoxazole analog of curcumin (B1669340) in rat plasma, demonstrating a lower limit of quantification of 1.0 ng/mL. nih.gov

| Technique | Application in Metabolite Analysis | Example Finding for Isoxazole Analogs |

| Liquid Chromatography (LC) | Separates parent drug from metabolites and matrix components. | A C18 column with a gradient of aqueous formic acid and methanol is effective. vedomostincesmp.ru |

| Mass Spectrometry (MS) | Detects the mass-to-charge ratio (m/z) of the analytes. | ESI source is used to generate molecular ions. mdpi.com |

| Tandem MS (MS/MS) | Selects a precursor ion, fragments it, and detects specific product ions for unambiguous identification and quantification. | Fragmentation of an isoxazole analog (m/z = 366.1) yielded a characteristic product ion (m/z = 145.1) for quantification. nih.gov |

This interactive table outlines the role of coupled techniques in metabolite studies, with examples from related compounds.

Derivatization Techniques for Enhanced Detection

As mentioned for GC analysis, derivatization is a chemical modification process used to improve the analytical characteristics of a compound. gcms.cz For "this compound," derivatization is primarily employed to enhance its suitability for GC analysis by increasing volatility and thermal stability. colostate.edulibretexts.org

The most common derivatization methods for carboxylic acids fall into three categories:

Silylation: This involves replacing the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. sigmaaldrich.com The resulting TMS esters are significantly more volatile and less polar. libretexts.org

Alkylation (Esterification): This process converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester). This is often achieved by reaction with an alcohol in the presence of an acid catalyst or with specific alkylating agents like dimethylformamide dialkyl acetals. colostate.edugcms.cz Alkyl esters exhibit improved chromatographic behavior. libretexts.org

Acylation: While more common for alcohols and amines, acylation can be used, though it is less frequent for carboxylic acids themselves. libretexts.org

Future Research Directions

Exploration of Novel Synthetic Pathways for 3-(Dimethyl-1,2-oxazol-4-yl)butanoic Acid and Complex Analogues

The development of efficient and versatile synthetic methodologies is paramount to advancing the study of this compound. While established routes for the synthesis of isoxazole (B147169) derivatives exist, the exploration of novel pathways could offer significant advantages in terms of yield, scalability, and the introduction of molecular diversity.

One promising avenue involves the application of modern synthetic techniques such as microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various heterocyclic compounds. preprints.org Furthermore, the use of green chemistry approaches could lead to more environmentally benign and cost-effective production methods. nih.govrsc.org

A key strategy for synthesizing complex analogues could be adapted from the synthesis of structurally similar compounds like 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid. This synthesis utilized key reactions such as Fries rearrangement, nitration, and olefination, which could be modified for the synthesis of novel derivatives of this compound. researchgate.net Additionally, the 1,3-dipolar cycloaddition reaction is a well-established method for forming the isoxazole ring and could be further optimized for this specific scaffold. nih.gov

The development of a robust synthetic platform will be crucial for generating a library of analogues with diverse substitutions on both the isoxazole ring and the butanoic acid side chain. This will be instrumental for structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Strategies for this compound and its Analogues

| Synthetic Strategy | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. preprints.org | Increased efficiency and throughput. |

| Green Chemistry Approaches | Use of environmentally benign reagents and solvents. nih.govrsc.org | Reduced environmental impact and cost. |

| Modified Fries Rearrangement | Adaptation of a known reaction for structural analogues. researchgate.net | Potential for rapid access to novel derivatives. |

| 1,3-Dipolar Cycloaddition | Well-established for isoxazole ring formation. nih.gov | Versatility in introducing substituents. |

Deeper Mechanistic Understanding of Biological Interactions

While the broader class of isoxazole derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, the specific molecular targets and mechanisms of action for this compound remain to be elucidated. ijpca.orgnih.govespublisher.com Future research should focus on identifying the precise biological pathways modulated by this compound.

Initial investigations could involve broad-based screening against a panel of relevant biological targets, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.govmdpi.com Given that some isoxazole derivatives act as immunosuppressive agents, exploring the impact of this compound on immune cell proliferation and cytokine production would also be a valuable line of inquiry. nih.gov

Advanced techniques such as chemical proteomics and affinity-based protein profiling could be employed to identify direct binding partners of the compound within the cell. Elucidating the mechanism of action at a molecular level will be critical for optimizing the therapeutic efficacy and selectivity of this compound and its future analogues.

Targeted Prodrug Design Based on this compound Scaffold

The carboxylic acid moiety of this compound presents an ideal handle for the design of prodrugs. Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. rsc.orgmdpi.com

Esterification of the carboxylic acid is a common and effective prodrug approach. mdpi.com A variety of ester prodrugs could be synthesized to modulate the lipophilicity of the parent compound, thereby enhancing its absorption and distribution. Furthermore, the design of targeted prodrugs, which are activated by specific enzymes at the site of action, could improve tissue selectivity and reduce off-target effects. For instance, designing a prodrug that is selectively cleaved by enzymes overexpressed in tumor tissues could enhance its anticancer efficacy while minimizing systemic toxicity.

The development of prodrugs for this scaffold could significantly enhance its clinical translatability by addressing potential pharmacokinetic limitations.

Development of Advanced Computational Models for Activity and Selectivity Prediction

In silico methods are increasingly integral to the drug discovery process, offering a rapid and cost-effective means of predicting the biological activity and pharmacokinetic properties of novel compounds. ekb.egresearchgate.netresearchgate.net For this compound, the development of advanced computational models could greatly accelerate the identification of potent and selective analogues.

Quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of analogues with their biological activity. mdpi.comresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding mode of the compound with its biological target, helping to explain the observed structure-activity relationships and guiding the design of analogues with improved binding affinity. mdpi.com Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) prediction can be used to assess the drug-like properties of virtual compounds, helping to prioritize those with favorable pharmacokinetic profiles. ekb.egresearchgate.netresearchgate.net

Table 2: Computational Approaches for Drug Discovery

| Computational Method | Application | Potential Outcome |

| QSAR | Correlate chemical structure with biological activity. mdpi.comresearchgate.netnih.gov | Prediction of activity for virtual compounds. |

| Molecular Docking | Predict binding mode and affinity to a biological target. mdpi.com | Rational design of more potent analogues. |

| In Silico ADME | Predict pharmacokinetic properties. ekb.egresearchgate.netresearchgate.net | Prioritization of compounds with favorable drug-like properties. |

Bioremediation and Environmental Fate Studies of Oxazole-Containing Compounds

As with any chemical entity that has the potential for widespread use, it is crucial to understand the environmental impact of this compound and its derivatives. The persistence of nitrogen-containing heterocyclic compounds in the environment is a growing concern. researchgate.netnih.gov

Future research should investigate the biodegradability of this compound and its potential for bioaccumulation. Studies on its degradation pathways in various environmental compartments, such as soil and water, are necessary. The identification of microorganisms capable of degrading isoxazole-containing compounds could lead to the development of bioremediation strategies to mitigate any potential environmental contamination. nih.govnih.govresearchgate.net

Understanding the environmental fate of these compounds is an essential component of responsible drug development and will be critical for their long-term sustainability.

Q & A

Q. What synthetic strategies are employed for constructing the 1,2-oxazole core in 3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid?

The 1,2-oxazole ring is typically synthesized via cyclocondensation reactions. For example, substituted oxazoles can be formed by reacting β-diketones with hydroxylamine under acidic conditions . In related oxazole derivatives, refluxing precursors like substituted benzaldehydes with triazoles in ethanol, catalyzed by glacial acetic acid, achieves cyclization . For functionalization at the 4-position, regioselective alkylation or coupling reactions are employed, often requiring careful control of steric and electronic effects to avoid by-products .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms the oxazole ring structure .

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns .

- Collision Cross-Section (CCS) Analysis: Ion mobility spectrometry predicts CCS values for adducts (e.g., [M+H]⁺: 135.0 Ų, [M+Na]⁺: 145.4 Ų), aiding in structural validation (Table 1).

- SMILES/InChIKey: Computational tools generate unique identifiers (e.g., InChIKey=KPYSEHLTHFUWFW-UHFFFAOYSA-N) for database compatibility .

Table 1. Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.08118 | 135.0 |

| [M+Na]⁺ | 192.06312 | 145.4 |

| [M-H]⁻ | 168.06662 | 135.3 |

Q. What are the primary challenges in achieving regioselectivity during oxazole functionalization?

Regioselectivity is influenced by steric hindrance from the dimethyl group at the 4-position. Directed ortho-metalation or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) may require protecting groups to prevent undesired substitutions . Competitive side reactions, such as over-alkylation, are mitigated by stepwise synthesis and monitoring via TLC/HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with high purity?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol/glacial acetic acid mixtures promote cyclization .

- Catalysis: Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction rates and selectivity .

- Workup Strategies: Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting by-products. Purity >95% is confirmed via HPLC-UV .

Q. What computational approaches predict the bioactivity of derivatives targeting bromodomains?

Molecular docking studies (e.g., using AutoDock Vina) model interactions between the dimethyloxazole moiety and acetyl-lysine binding pockets in bromodomains (e.g., BRD4). The oxazole's planar structure mimics KAc, as seen in ISOX-DUAL, a dual BRD4/CBP inhibitor . Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

Q. How does the dimethyl-1,2-oxazole group influence metabolic stability?

- Electron-Withdrawing Effects: The oxazole ring reduces electron density at the 4-position, slowing oxidative metabolism .

- Steric Shielding: Dimethyl groups hinder cytochrome P450 access, prolonging half-life in vitro (e.g., t₁/₂ > 6 hrs in liver microsomes) . Comparative studies with non-methylated analogs show 2–3× higher metabolic clearance .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay Standardization: Use isogenic cell lines and consistent protocols (e.g., MTT vs. CellTiter-Glo®) to minimize variability .

- Counter-Screening: Test derivatives against off-target kinases or receptors to confirm specificity .

- Structural Validation: Re-examine batch purity via LC-MS; impurities >1% can skew IC₅₀ values .

Q. Methodological Focus

- Synthetic Optimization: Prioritize stepwise functionalization over one-pot reactions to control regiochemistry .

- Data Validation: Cross-reference experimental CCS values with computational predictions (e.g., MOBCAL) to confirm adduct identity .

- Bioactivity Analysis: Combine SPR (surface plasmon resonance) for binding kinetics with cellular assays (e.g., luciferase reporters) to assess functional inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.